(S)-2-Amino-3,N-dimethyl-N-(1-thiazol-2-yl-ethyl)-butyramide
Description
(S)-2-Amino-3,N-dimethyl-N-(1-thiazol-2-yl-ethyl)-butyramide is a synthetic amide derivative featuring a stereogenic center (S-configuration), a branched alkyl chain, and a thiazole heterocycle. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, is notable for its role in bioactive molecules, often contributing to antimicrobial, antiviral, or anticancer properties . The compound’s structure includes:
- Thiazol-2-yl-ethyl group: Enhances π-π stacking interactions and metal coordination capacity.
- Chiral center: The (S)-configuration may influence biological activity and receptor binding.
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-7(2)9(12)11(15)14(4)8(3)10-13-5-6-16-10/h5-9H,12H2,1-4H3/t8?,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWUQFSBTOCEMI-GKAPJAKFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C(C)C1=NC=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)C(C)C1=NC=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classic Hantzsch Thiazole Formation
The thiazole core is synthesized from α-bromoketones and thioureas:
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Reaction Conditions :
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Mechanism :
Optimization for 1-(Thiazol-2-yl)ethylamine
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Substrate Modification : Use of 2-aminopyridine derivatives enhances regioselectivity.
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Catalytic Systems : Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane/water (4:1) at 100°C improves coupling efficiency.
Chiral Amino Acid Derivative Preparation
Asymmetric Synthesis of 2-Amino-3-methylbutyric Acid
Activation for Amide Coupling
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Mixed Carbonate Method :
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Microbial Catalysis for Amidation
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Nitrile Hydratase from Nocardia globerula :
N-Methylation Optimization
Eschweiler-Clarke Reaction
Reductive Amination
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Procedure :
Stereochemical Control and Resolution
Chiral Chromatography
Diastereomeric Salt Formation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Cost (USD/g) |
|---|---|---|---|---|
| EDCI/DMAP Coupling | 82 | 95 | Requires resolution | 120 |
| Microbial Catalysis | 90 | 98 | Retention of ee | 85 |
| Reductive Amination | 88 | 97 | High selectivity | 110 |
Key Findings :
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Enzymatic methods offer superior stereochemical fidelity but require specialized equipment.
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Carbodiimide-mediated coupling is cost-effective for small-scale synthesis.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3,N-dimethyl-N-(1-thiazol-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. (S)-2-Amino-3,N-dimethyl-N-(1-thiazol-2-yl-ethyl)-butyramide has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The thiazole ring enhances the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antimicrobial agents .
2. Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism involves modulation of signaling pathways related to inflammation, making it a promising candidate for further pharmacological development .
3. Cancer Research
Thiazole derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. This property positions it as a potential lead compound in cancer therapeutics .
Agricultural Science
1. Pesticide Development
The compound's thiazole moiety is associated with enhanced biological activity against pests and pathogens in agriculture. Research is ongoing to evaluate its efficacy as a biopesticide, targeting specific pests while minimizing environmental impact. Its application could lead to the development of safer agricultural practices .
2. Plant Growth Regulation
Studies have shown that thiazole-containing compounds can act as plant growth regulators. This compound is being evaluated for its ability to promote root growth and enhance overall plant health, which could be beneficial in crop production .
Material Science
1. Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially improving the mechanical properties and thermal stability of the resulting materials. Research into its application in creating advanced materials is ongoing .
2. Sensor Technology
Due to its chemical reactivity and stability, this compound may be utilized in the development of sensors for detecting environmental pollutants or biological markers. Its integration into sensor systems could enhance sensitivity and specificity compared to traditional materials .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-(1-thiazol-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Thiadiazole : The target compound’s thiazole ring (one sulfur, one nitrogen) contrasts with thiadiazole (two nitrogens, one sulfur) in , which may alter electronic properties and biological targeting .
- Amide vs. Glycoside : Unlike Zygocaperoside’s glycoside linkage (), the target’s amide group offers synthetic versatility but reduced natural product-like complexity .
- Directing Groups: ’s compound employs an N,O-bidentate group for metal-catalyzed C–H activation, whereas the target’s thiazole could serve as a mono- or bidentate ligand depending on reaction conditions .
Biological Activity
(S)-2-Amino-3,N-dimethyl-N-(1-thiazol-2-yl-ethyl)-butyramide, a thiazole-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₁H₁₇N₃O₂S
- CAS Number : 126534-04-1
The thiazole moiety is a significant pharmacophore in drug development, contributing to various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. One study demonstrated that a related 2-amino-thiazole compound significantly reduced cell populations in the S phase and increased the apoptotic fraction in A2780 ovarian cancer cells .
2. Inhibition of Enzymatic Activity
The compound has been explored for its inhibitory effects on various enzymes linked to metabolic disorders. Notably, thiazole derivatives have been identified as potent inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme implicated in metabolic syndrome . For example, an analogue exhibited a Ki value of 3 nM against 11beta-HSD1, highlighting the potential of thiazole-based compounds in managing metabolic diseases .
3. Anti-inflammatory Properties
Thiazole-containing compounds have also been reported to exhibit anti-inflammatory effects. Inhibitors targeting cyclooxygenase enzymes (COX-1 and COX-2) are crucial in treating inflammation-related conditions. A series of new 2-aminothiazole derivatives were synthesized and evaluated for their COX inhibitory activities, showing significant promise as anti-inflammatory agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications to the thiazole ring and the amide group can significantly influence the compound's potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substituents on Thiazole | Altered binding affinity to target enzymes |
| Amide Group Variations | Enhanced solubility and bioavailability |
| Lipophilic Groups | Increased potency against specific cancer cell lines |
For example, adding larger lipophilic groups at the 2-position of the thiazole ring has been shown to enhance inhibitory potency against various targets .
Case Studies
Several case studies provide insight into the biological activity of thiazole derivatives:
- In Vivo Studies : In murine models, compounds derived from the thiazole scaffold demonstrated significant antitumor activity, with some achieving favorable pharmacokinetic profiles .
- Cell Line Studies : The cytotoxic effects of various thiazole derivatives were assessed against multiple cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
- Enzyme Inhibition Assays : In vitro assays showed that specific thiazole derivatives effectively inhibited key metabolic enzymes involved in steroid metabolism, suggesting their potential role in treating metabolic disorders .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-3,N-dimethyl-N-(1-thiazol-2-yl-ethyl)-butyramide, and how can stereochemical control be ensured?
- Methodological Answer : The synthesis typically involves coupling a thiazole-containing ethylamine derivative with a protected (S)-2-amino-3-methylbutyric acid precursor. Key steps include:
- Use of chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis to enforce the (S)-configuration.
- Amide bond formation via carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Deprotection of the amino group under mild acidic conditions (e.g., TFA).
Characterization of stereochemical purity requires chiral HPLC (e.g., Chiralpak® columns) or polarimetry, with comparison to known enantiomeric standards .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., dimethyl groups at C3 and N) and thiazole ring integration. 2D NMR (COSY, HSQC) resolves overlapping signals.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~ 256.15 g/mol).
- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Given the thiazole moiety’s prevalence in kinase inhibitors, prioritize:
- Enzyme Inhibition Assays : Fluorescence-based kinase assays (e.g., ADP-Glo™) targeting kinases like EGFR or JAK2.
- Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, A549) to screen for cytotoxicity.
Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC50 calculation).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or compound purity. Mitigation strategies include:
- Reproducibility Protocols : Standardize assay conditions (e.g., ATP concentration in kinase assays, serum-free media).
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or CRISPR-edited cell lines to isolate target effects.
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends or outliers .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
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Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations:
- Docking : Use crystal structures of target proteins (e.g., PDB ID 1M17 for EGFR) to model binding poses. Focus on hydrogen bonds between the amide group and kinase hinge region.
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA).
Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
Q. How can metabolic pathways of this compound be elucidated experimentally?
- Methodological Answer : Employ in vitro microsomal assays (human liver microsomes + NADPH) followed by LC-HRMS to detect phase I/II metabolites. Key steps:
- Metabolite Identification : Use software (e.g., Compound Discoverer™) to match fragmentation patterns with theoretical metabolites (e.g., oxidative demethylation or thiazole ring hydroxylation).
- Isotope Labeling : Synthesize deuterated analogs to trace metabolic sites via isotopic shift in MS/MS spectra.
Data Contradiction and Optimization
Q. What experimental designs address low enantiomeric excess (ee) in synthesis?
- Methodological Answer : Low ee may stem from racemization during amide coupling. Optimize by:
- Temperature Control : Perform coupling reactions at 0–4°C to minimize epimerization.
- Alternative Coupling Reagents : Switch to DMT-MM for milder conditions.
- Post-Synthesis Resolution : Use dynamic kinetic resolution (DKR) with immobilized lipases (e.g., CAL-B) .
Q. How should researchers validate off-target effects in cellular assays?
- Methodological Answer : Implement chemoproteomics :
- Photoaffinity Labeling : Incorporate a photo-crosslinkable group (e.g., diazirine) into the compound to capture interacting proteins.
- Pull-Down Assays : Combine with SILAC (stable isotope labeling) for quantitative MS identification of off-targets.
Resource Integration
Q. Which platforms facilitate collaboration on understudied aspects of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


